molecular formula C6H3Br2F2N B3069960 2,6-Dibromo-3,4-difluoroaniline CAS No. 1000574-69-5

2,6-Dibromo-3,4-difluoroaniline

Cat. No. B3069960
CAS RN: 1000574-69-5
M. Wt: 286.9 g/mol
InChI Key: HWBMIUQUYPJTFK-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4-difluoroaniline is an aniline derivative . Aniline derivatives are a class of chemical compounds which are used in the synthesis of a wide range of chemical products.


Synthesis Analysis

The synthesis of 2,6-Dibromo-3,4-difluoroaniline has been reported less frequently. One method is based on the 2,6-dyshamine as the main raw material. The bromine is used as a bromine reagent. The target compound can be obtained by the three-step reaction of acetyl-based protection, bromine, and protection .


Molecular Structure Analysis

The molecular formula of 2,6-Dibromo-3,4-difluoroaniline is C6H3Br2F2N . The molecular weight is 286.90 g/mol . The InChI is 1S/C6H3Br2F2N/c7-2-1-3 (9)6 (11)5 (10)4 (2)8/h1H,11H2 .


Chemical Reactions Analysis

The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule . This property makes it useful in various chemical reactions.


Physical And Chemical Properties Analysis

2,6-Dibromo-3,4-difluoroaniline is an off-white crystalline substance . It has a molecular weight of 286.90 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity .

Scientific Research Applications

Structural and Molecular Characteristics

  • Halogenated Aniline Derivatives : The halogenated aniline derivatives, including compounds similar to 2,6-Dibromo-3,4-difluoroaniline, have been studied for their molecular and crystal structures. These compounds, due to their unique halogen disorder and hydrogen bonding, offer insights into molecular interactions and crystallography (Ferguson et al., 1998).

  • Spectroscopic Features and Reactivity : Research on difluoroanilines, focusing on 2,6-difluoroaniline, explores the effect of fluorine substitution on aniline derivatives. These studies involve spectroscopic methods and theoretical calculations to understand the reactivity and electronic properties, which are crucial for various applications in materials science and chemistry (Kose et al., 2019).

Chemical Synthesis and Reactions

  • Organic Synthesis Intermediate : 2,6-Dibromoaniline, closely related to 2,6-Dibromo-3,4-difluoroaniline, serves as an important intermediate in the synthesis of pharmaceuticals, alkaloids, and ferromagnetics. The synthesis process involves bromination and hydrolysis, highlighting its role in complex chemical synthesis (Geng Rui-xue, 2004).

  • Preparation Techniques for Insecticide Synthesis : Insecticides like Teflubenzuron are synthesized using compounds including 2,6-difluoroaniline derivatives. The synthesis involves multiple stages including fluorination, hydrolysis, and acylation, demonstrating the compound's utility in developing agricultural chemicals (Xiong Guo-lan, 2008).

Potential Applications in Nonlinear Optics

  • Nonlinear Optical Properties : Studies on various difluoroaniline molecules, including structures similar to 2,6-Dibromo-3,4-difluoroaniline, reveal their potential in nonlinear optical (NLO) applications. This is due to their electronic properties and interaction characteristics, making them candidates for advanced optical technologies (Selvam et al., 2020).

Safety and Hazards

2,6-Dibromo-3,4-difluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

2,6-Dibromo-3,4-difluoroaniline has shown potential in the synthesis of various chemical compounds. For instance, a Pd-azobenzene complex based on 4-bromo-2,6-difluoroaniline has shown photo-switching properties. It can reversibly switch to two discrete self-assembled structures. A conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline is used as hole-transporting material in perovskite solar cells and OLEDs .

Relevant Papers There are several papers related to 2,6-Dibromo-3,4-difluoroaniline. For instance, one paper discusses its use in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis . Another paper discusses its use in the synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate .

properties

IUPAC Name

2,6-dibromo-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBMIUQUYPJTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3,4-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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